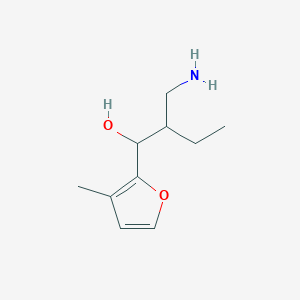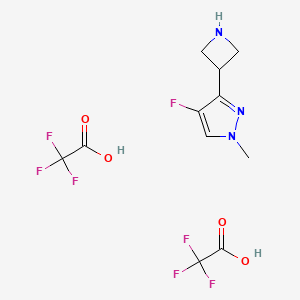![molecular formula C11H18ClNO2 B13514838 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({Bicyclo[222]oct-5-en-2-yl}amino)propanoic acid hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Intermediate: The bicyclic structure is synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Amination: The resulting bicyclic compound undergoes amination using an appropriate amine, such as propylamine, under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)butanoic acid hydrochloride
- 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)ethanoic acid hydrochloride
Uniqueness
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride is unique due to its specific bicyclic structure and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C11H18ClNO2 |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.2]oct-5-enylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c13-11(14)5-6-12-10-7-8-1-3-9(10)4-2-8;/h1,3,8-10,12H,2,4-7H2,(H,13,14);1H |
Clé InChI |
DJZLFIGCPUCJLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1CC2NCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)

![{2-Bromothieno[3,2-b]furan-5-yl}methanol](/img/structure/B13514769.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)


![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)



![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)
![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
